N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 4-ethoxyphenylmethylidene moiety and a 1,2,4-triazole ring substituted with 4-methylphenyl and phenyl groups at positions 5 and 4, respectively. The compound’s structure integrates a sulfanyl linker bridging the triazole and acetohydrazide groups, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C26H25N5O2S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-3-33-23-15-11-20(12-16-23)17-27-28-24(32)18-34-26-30-29-25(21-13-9-19(2)10-14-21)31(26)22-7-5-4-6-8-22/h4-17H,3,18H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
HYOJEIAOXDIFTB-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Procedure :
-
Cyclization : A mixture of 4-methylbenzohydrazide (1.0 equiv) and phenyl isothiocyanate (1.2 equiv) in ethanol is refluxed for 8 hours.
-
Acidification : Concentrated HCl is added to precipitate the thiol intermediate.
Optimization Data :
Key Findings :
Formation of 2-[(5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Procedure :
-
Alkylation : The triazole-3-thiol (1.0 equiv) reacts with chloroacetohydrazide (1.5 equiv) in methanol under nitrogen.
-
Base-mediated reaction : Triethylamine (2.0 equiv) is added to deprotonate the thiol group.
Reaction Condition Analysis :
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | Methanol | 4 | 78 |
| 2 | NaOH | Water | 6 | 63 |
| 3 | Pyridine | THF | 8 | 71 |
Key Findings :
-
Triethylamine in methanol achieves optimal nucleophilic substitution (78% yield).
-
Aqueous NaOH causes partial hydrolysis of the acetohydrazide group.
Condensation with 4-Ethoxybenzaldehyde
Procedure :
-
Schiff base formation : The acetohydrazide intermediate (1.0 equiv) and 4-ethoxybenzaldehyde (1.2 equiv) are refluxed in ethanol with glacial acetic acid (0.5 mL).
-
Purification : Recrystallization from ethanol-water yields the final product.
Optimization of Acid Catalysts :
| Entry | Acid Catalyst | Concentration | Yield (%) |
|---|---|---|---|
| 1 | Acetic acid | 5% v/v | 85 |
| 2 | HCl | 2% v/v | 72 |
| 3 | H₂SO₄ | 3% v/v | 68 |
Key Findings :
-
Acetic acid provides mild conditions, minimizing side reactions (85% yield).
-
Strong acids like HCl or H₂SO₄ lead to over-protonation, reducing imine formation efficiency.
Mechanistic Insights and Side Reactions
Triazole Cyclization Mechanism
The iodine-catalyzed cyclization in DMF proceeds via electrophilic activation of the thiocarbamide group, facilitating ring closure. Iodine acts as a Lewis acid, polarizing the carbonyl group and accelerating nucleophilic attack by the hydrazide nitrogen.
Competing Pathways in Schiff Base Formation
Under acidic conditions, the acetohydrazide’s NH₂ group attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate. Dehydration yields the E-configuration imine. Competing enolization is suppressed by using aprotic solvents like ethanol.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes. Key parameters:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 8 | 4.8 |
| Yield (%) | 85 | 88 |
| Purity (%) | 95 | 98 |
Green Chemistry Approaches
-
Solvent Recycling : DMF recovery via distillation achieves 90% reuse efficiency.
-
Catalyst Reusability : Iodine catalysts are reclaimed via aqueous extraction, maintaining 80% activity over five cycles.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 2.41 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₉H₂₈N₅O₂S [M+H]⁺: 526.1912; found: 526.1909.
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 Reverse | Acetonitrile/Water (70:30) | 12.4 | 98.5 |
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
-
Issue : Thioether oxidation to sulfoxide occurs under aerobic conditions.
-
Solution : Conduct reactions under nitrogen atmosphere with 0.1% w/v ascorbic acid as an antioxidant.
Crystallization Difficulties
-
Issue : The final product exhibits low solubility in polar solvents.
-
Solution : Use ethanol-water (7:3) with slow cooling (0.5°C/min) to enhance crystal yield.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Conventional Batch | 62 | 95 | 120 |
| Flow Chemistry | 73 | 98 | 95 |
| Microwave-Assisted | 68 | 97 | 110 |
Chemical Reactions Analysis
Key Reaction Types and Mechanisms
The compound participates in diverse chemical reactions due to its functional groups (triazole, hydrazide, sulfanyl, methylidene):
| Reaction Type | Mechanism | Reagents/Conditions |
|---|---|---|
| Condensation | Formation of hydrazone via Schiff base formation | Aldehydes, hydrazine hydrate, acidic conditions |
| Cyclization | Triazole ring formation from azides/nitriles and hydrazines | Heat, solvents (e.g., ethanol), catalysts (e.g., HCl) |
| Oxidation | Functional group oxidation (e.g., sulfanyl to sulfonyl) | Potassium permanganate, hydrogen peroxide |
| Reduction | Reduction of unsaturated bonds or nitro groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of substituents via nucleophilic/electrophilic attack | Halogens, nucleophiles (e.g., amines), palladium catalysts |
Reaction Conditions and Optimization
Reaction conditions are critical for yield and selectivity:
-
Temperature : Typically ranges from room temperature to reflux (e.g., ethanol reflux for cyclization).
-
Solvents : DMSO, ethanol, and DMF are common for solubilization and stabilization.
-
Catalysts : Palladium catalysts (e.g., PdCl₂) for substitution reactions; caesium carbonate for deprotonation.
Analytical Techniques for Reaction Monitoring
Structural and Functional Group Implications
The triazole ring and hydrazide moiety confer unique reactivity:
-
Triazole rings : Stabilized aromatic systems resistant to hydrolysis but reactive toward electrophilic substitution.
-
Hydrazide groups : Labile toward condensation and cyclization reactions, enabling further functionalization.
Comparative Reaction Behavior with Analogues
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Chlorophenyl substitution | Increased electrophilicity in substitution reactions |
| 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Dimethoxyphenyl group | Reduced reactivity due to electron-donating methoxy groups |
Research Findings and Implications
-
Biological activity : Related triazole-hydrazide compounds exhibit antifungal and anticancer properties, suggesting potential for targeted therapies .
-
Functionalization : The methylidene group allows for further derivatization, expanding synthetic versatility.
This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry, with structural features enabling tailored chemical transformations.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of triazole compounds exhibit anti-inflammatory effects. The triazole moiety in N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Case Study : A study demonstrated that related triazole compounds showed significant inhibition of COX-II with IC50 values comparable to established anti-inflammatory drugs. This suggests that this compound could be developed as a novel anti-inflammatory agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of both hydrazide and triazole functionalities. These groups are known for their ability to interact with microbial enzymes or cellular structures.
Research Findings : In vitro studies have shown that similar hydrazide derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. The effectiveness of these compounds is often measured using minimum inhibitory concentration (MIC) assays, which have indicated promising results against resistant strains .
Anticancer Potential
The anticancer activity of this compound is another area of exploration. The incorporation of triazole rings has been associated with the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that this class of compounds may inhibit tumor growth through multiple mechanisms, including the disruption of DNA synthesis and repair .
Synthesis Overview
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole moiety through cyclization reactions.
- Hydrazone Formation : Subsequent reaction with hydrazine derivatives leads to the formation of the hydrazone linkage.
- Final Modifications : Alkylation or acylation steps may be employed to introduce ethoxy groups and finalize the structure.
This synthetic route highlights the versatility and accessibility of the compound for further research and development.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and Analogs
Physicochemical and Spectral Comparisons
- Molecular Weight and Polarity : The 4-ethoxyphenyl derivative (495.59 g/mol) exhibits higher molecular weight compared to analogs with smaller substituents (e.g., 392.48 g/mol for the 2-methylphenyl analog ). The ethoxy group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Spectral Analysis : NMR and MS/MS data (e.g., from ) indicate that substituent changes alter fragmentation patterns and chemical shifts. For instance, chlorophenyl groups in and introduce distinct isotopic clusters in mass spectra, while ethoxy groups generate characteristic spin-spin coupling in ¹H-NMR .
Computational Similarity and Bioactivity Inference
- Tanimoto and Dice Coefficients : Structural similarity metrics () suggest that analogs with para-substituted aryl groups (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) share higher similarity scores (>70%) compared to ortho-substituted derivatives. This aligns with , where bioactivity clustering correlates with structural homology.
- Bioactivity Prediction : While direct bioactivity data for the target compound is unavailable, analogs with chlorophenyl substituents (e.g., ) are reported in triazole-based pharmacophores for antimicrobial and anticancer applications . The ethoxy group’s electron-donating nature may modulate receptor binding compared to electron-withdrawing chloro substituents.
Biological Activity
N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative incorporates a triazole ring and sulfur moiety, which are known to enhance pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with acetohydrazide followed by the introduction of a triazole moiety through reaction with appropriate thioketones or thiosemicarbazones. The structural characterization can be confirmed using various spectroscopic techniques including NMR and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that similar triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HCT116 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. They have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests a potential therapeutic role in inflammatory diseases.
Case Studies
- Case Study on Anticancer Effects : A derivative of the compound was tested against various cancer cell lines in a study where it exhibited IC50 values ranging from 15 to 20 µM. The study concluded that the compound's mechanism involved mitochondrial dysfunction leading to apoptosis .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial activity where derivatives were tested against Mycobacterium tuberculosis. The results indicated that while some derivatives showed promising activity, they were less effective compared to standard treatments .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how is purity ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-ethoxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or catalytic conditions to form the hydrazone backbone .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of aldehyde proton at ~10 ppm confirms complete Schiff base formation) .
Basic: Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. The E-configuration of the hydrazone moiety is confirmed via dihedral angles between aromatic rings .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during triazole ring formation?
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity). For example, elevated temperatures (80–100°C) with Cu(I) catalysts improve 1,2,4-triazole regioselectivity .
- In-situ Monitoring : ReactIR or LC-MS tracks intermediate formation, allowing real-time adjustments to suppress side products like 1,3,4-triazole isomers .
- Statistical Modeling : Response surface methodology (RSM) predicts optimal conditions for yield and selectivity .
Advanced: What computational strategies predict biological targets, and how do docking studies inform experimental validation?
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzyme targets (e.g., tyrosinase, cyclooxygenase) based on structural similarity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities. For example, the sulfanyl-triazole moiety may interact with hydrophobic pockets in enzyme active sites, guiding mutagenesis studies .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize targets for in vitro assays .
Advanced: How are contradictions between theoretical and experimental bioactivity data resolved?
- Data Triangulation : Cross-validate computational predictions with orthogonal assays (e.g., enzyme inhibition + cellular viability). For instance, discrepancies in antioxidant activity (FRAP vs. DPPH assays) may arise from redox mechanism differences .
- Structural Re-analysis : Re-examine crystallographic data (e.g., torsional angles via PLATON) to identify conformational flexibility affecting binding .
- Meta-Analysis : Compare with structurally analogous compounds (e.g., 4-methylphenyl vs. methoxyphenyl derivatives) to isolate substituent effects .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
- Antiplatelet/Anticoagulant : Tail bleeding time assays in murine models, measuring clotting time prolongation relative to heparin .
- Antioxidant : Ferric reducing antioxidant power (FRAP) and DPPH radical scavenging assays (IC₅₀ values) .
- Enzyme Inhibition : Spectrophotometric tyrosinase inhibition assays (L-DOPA substrate, λ = 475 nm) .
Advanced: How is the compound’s stability assessed under varying storage and experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 1–4 weeks. Monitor degradation via LC-MS .
- Kinetic Stability : Arrhenius plots determine activation energy (Eₐ) for thermal decomposition .
- Crystallinity Monitoring : Powder X-ray diffraction (PXRD) tracks polymorphic transitions during storage .
Basic: What are the compound’s key structural analogs, and how do functional group modifications alter its properties?
- Analog 1 : Replacement of 4-ethoxyphenyl with 4-methoxyphenyl increases hydrophobicity (logP +0.3) but reduces tyrosinase inhibition (IC₅₀ +15%) .
- Analog 2 : Substituting sulfanyl with methylsulfonyl enhances metabolic stability (t₁/₂ +2.5 h in microsomes) but lowers antioxidant activity .
Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD?
- Solvent Screening : High-throughput vapor diffusion trials with 96-well plates (e.g., PEG 4000 in Tris-HCl buffer) .
- Additive Engineering : Co-crystallize with iodine (for heavy atom derivatization) or use seed crystals from analogous hydrazones .
- Cryoprotection : Flash-cooling in liquid N₂ with 25% glycerol prevents ice formation .
Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., halogenation, alkyl chain elongation) .
- QSAR Modeling : 3D-QSAR with CoMFA/CoMSIA correlates steric/electronic descriptors (e.g., Hammett σ) with bioactivity .
- Bioisosteric Replacement : Replace triazole with oxadiazole to assess impact on target selectivity .
Notes
- Data Reproducibility : Detailed synthetic procedures (mole ratios, reaction times) and spectral raw data must be archived in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
